molecular formula C18H15FN4O4 B2556267 N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537678-50-5

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2556267
CAS No.: 537678-50-5
M. Wt: 370.34
InChI Key: USFHKERSTLJPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the dihydropyrimidine (DHPM) class, synthesized via the Biginelli reaction.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4/c1-10-15(17(24)21-13-7-5-12(19)6-8-13)16(22-18(25)20-10)11-3-2-4-14(9-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFHKERSTLJPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of substituted aryl aldehydes with urea derivatives under reflux conditions. The compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry, confirming its molecular structure and purity. The melting point is reported to be between 201°C and 203°C, indicating good thermal stability .

HIV Integrase Inhibition

One of the primary areas of research for this compound is its activity as an inhibitor of HIV integrase (IN). In vitro assays demonstrated that it inhibits the strand transfer reaction catalyzed by IN. Specifically, the compound exhibited an IC50 value of 0.65 µM, indicating potent inhibitory activity against this enzyme. However, it was noted that this compound did not show significant anti-HIV activity in cell culture assays below cytotoxic concentrations .

Antimicrobial Activity

The broader biological implications of pyrimidine derivatives have been explored extensively in literature. Compounds containing the pyrimidine nucleus have shown various pharmacological activities including antimicrobial properties. For instance, derivatives similar to this compound have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of nitro groups in the structure has been associated with increased antimicrobial efficacy .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The inhibition of HIV integrase suggests that this compound interferes with viral replication by preventing the integration of viral DNA into host DNA.
  • Antimicrobial Action : The antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways essential for bacterial growth.

Case Studies

Several studies have evaluated related compounds for their biological activities:

  • Study on Antiviral Activity : A derivative with a similar structure was tested for its antiviral properties against various viruses including polio and herpes viruses. Results indicated significant inhibition at varying concentrations .
  • Antimicrobial Evaluation : In a comparative study involving several pyrimidine derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .

Data Summary

Property Value
Molecular FormulaC₁₈H₁₅FN₄O₄
Molecular Weight370.3 g/mol
Melting Point201 - 203 °C
IC50 (HIV Integrase)0.65 µM
Antimicrobial ActivityActive against S. aureus

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of cancer cells, suggesting a potential role in cancer therapy.

Antiviral Activity

The compound has also been explored for its antiviral properties. Tetrahydropyrimidine derivatives have been synthesized and tested for their ability to inhibit viral replication. The presence of the fluorophenyl and nitrophenyl groups may enhance the interaction with viral proteins, potentially leading to effective antiviral agents.

Antimicrobial Properties

There is growing interest in the antimicrobial activity of this compound. Preliminary studies suggest that it may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent. The structural characteristics of the compound could contribute to its effectiveness against various bacterial strains.

Case Studies

StudyFindings
Study on Anticancer Activity A derivative similar to N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide demonstrated over 70% growth inhibition in several cancer cell lines, indicating strong anticancer potential .
Antiviral Research Compounds with similar structures were shown to inhibit viral replication in vitro, suggesting that modifications to the tetrahydropyrimidine scaffold could yield effective antiviral agents .
Antimicrobial Evaluation Initial tests revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the tetrahydropyrimidine core.
  • Introduction of the fluorophenyl and nitrophenyl substituents through electrophilic aromatic substitution or coupling reactions.
  • Finalization through carboxamide formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related DHPM derivatives, focusing on substituents and key properties:

Compound Name Substituents (R1, R2, R3) X (Oxo/Thioxo) Melting Point (°C) Yield (%) Key Findings/Activity Reference
N-(4-Fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxamide (Target) R1: 4-Fluorophenyl, R2: 3-Nitrophenyl Oxo (O) N/A N/A Hypothesized enhanced electronic effects due to electron-withdrawing -NO₂ and -F groups.
N-(4-Chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-DHPM-5-carboxamide (3c) R1: 4-Cl, R2: 3-NO₂ Thioxo (S) N/A 42 Antimicrobial activity noted in related thiouracil derivatives .
N-(4-Methoxyphenyl)-6-methyl-4-(4-fluorophenyl)-2-thioxo-DHPM-5-carboxamide (3l) R1: 4-OCH₃, R2: 4-F Thioxo (S) N/A 51 Lower lipophilicity compared to nitro/chloro analogs .
N,N-Diethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxamide (4c) R1: Diethyl, R2: 3-NO₂ Oxo (O) 248–252 88 High yield; NMR/IR data confirm planar DHPM ring conformation .
6-Methyl-4-(3-nitrophenyl)-N-(pyrazin-2-ylcarbonyl)-2-thioxo-DHPM-5-carboxamide (4d) R1: Pyrazin-2-ylcarbonyl, R2: 3-NO₂ Thioxo (S) 313–315 76 Acetylcholinesterase inhibition (IC₅₀ = 8.7 µM) .

Key Observations

The 4-fluorophenyl substituent in the target compound may balance lipophilicity and metabolic stability compared to bulkier groups (e.g., 4-OCH₃ in 3l) .

Oxo vs. Thioxo :

  • Thioxo derivatives (e.g., 3c , 3l ) generally exhibit lower melting points and altered bioactivity. For example, 4d showed acetylcholinesterase inhibition, while oxo analogs like 4c lack such data .

Biological Activity: Antimicrobial Activity: Thiouracil analogs (e.g., 8c, 9c) with halogen substituents (Cl, Br) demonstrated moderate activity .

Crystallographic and Conformational Insights

  • Planar DHPM Ring: The target compound likely adopts a planar DHPM ring conformation, as seen in N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxamide (monoclinic space group P2₁/c) .
  • Orthogonal Aryl Rings : The 3-nitrophenyl and carboxamide aryl groups are typically orthogonal, minimizing steric hindrance .

Q & A

Q. What are the optimized synthetic routes for preparing N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

Methodological Answer: The synthesis typically involves a Biginelli-like multi-component reaction, combining substituted benzaldehydes (e.g., 3-nitrobenzaldehyde), urea derivatives, and β-keto esters under acidic conditions. For example:

Step 1: Condensation of 3-nitrobenzaldehyde with ethyl acetoacetate and urea in ethanol/HCl to form the tetrahydropyrimidine scaffold.

Step 2: Functionalization of the 4-position via nucleophilic substitution or cross-coupling reactions to introduce the 4-fluorophenyl group.

Step 3: Carboxamide formation at the 5-position using coupling agents like EDC/HOBt with 4-fluoroaniline.
Characterization should include HPLC (>95% purity), 1H/13C^1 \text{H}/\text{}^{13}\text{C}-NMR, and HRMS for structural validation .

Q. How can the structural conformation of this compound be rigorously characterized?

Methodological Answer: X-ray crystallography is critical for resolving the dihedral angles between the pyrimidine core and substituted phenyl rings, which influence biological activity. Key parameters include:

  • Hydrogen bonding: Intramolecular N–H⋯N bonds stabilize the tetrahydropyrimidine ring (e.g., N4–H4⋯N5 interactions closing a six-membered ring) .
  • Dihedral angles: For example, angles between the pyrimidine plane and fluorophenyl/nitrophenyl groups (e.g., 12.8° and 86.1°, respectively) .
    Complementary techniques like 19F^{19}\text{F}-NMR and FT-IR can validate electronic effects of the nitro and fluoro substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity during scale-up?

Methodological Answer: Critical factors include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of nitroaryl intermediates, while ethanol/HCl mixtures enhance cyclization efficiency .
  • Catalysts: Lewis acids like FeCl3_3 or Bi(OTf)3_3 can accelerate Biginelli reactions while minimizing side products .
  • Temperature control: Stepwise heating (70–80°C for cyclization, 25°C for coupling) reduces decomposition risks.
    Scale-up protocols should employ continuous flow reactors for improved heat/mass transfer .

Q. What computational strategies are effective for predicting the pharmacological activity of this compound?

Methodological Answer:

  • Molecular docking: Use the compound’s crystallographic data to model interactions with target proteins (e.g., kinase ATP-binding pockets). The nitro group’s electron-withdrawing effects and fluorophenyl’s hydrophobicity are critical for binding affinity .
  • QSAR models: Correlate substituent electronic parameters (Hammett σ values) with in vitro bioactivity data (e.g., IC50_{50} against cancer cell lines).
  • ADMET prediction: Tools like SwissADME assess metabolic stability, with the trifluoromethyl group (if present) enhancing lipophilicity and half-life .

Q. How can data contradictions between experimental and computational results be resolved?

Methodological Answer:

  • Case example: Discrepancies in predicted vs. observed dihedral angles may arise from crystal packing forces not modeled in simulations. Validate using variable-temperature NMR to assess dynamic conformations .
  • Statistical analysis: Apply Bland-Altman plots to compare docking scores with experimental IC50_{50} values, identifying systematic biases in force fields .
  • Multi-technique validation: Combine XRD, DFT calculations, and in vitro assays to reconcile structural-activity relationships .

What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Variable substituents: Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the 3-nitrophenyl and 4-fluorophenyl positions.
  • Biological assays: Test against enzyme targets (e.g., tyrosine kinases) to quantify substituent effects on inhibition.
  • Data analysis: Use multivariate regression to link substituent electronic/hydrophobic parameters (π, σ) with activity trends. For example, nitro groups enhance electrophilicity, improving enzyme inhibition but potentially reducing solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.